2,2',3,4,5,6-Hexachlorobiphenyl

Description

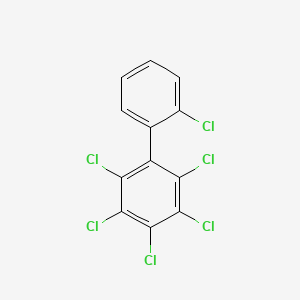

2,2',3,4,5,6-Hexachlorobiphenyl (CAS No. 41411-61-4), also designated as PCB-142 under the International Union of Pure and Applied Chemistry (IUPAC) system, is a polychlorinated biphenyl (PCB) with six chlorine substituents at the 2, 2', 3, 4, 5, and 6 positions of the biphenyl backbone. Its molecular formula is C₁₂H₄Cl₆ (molecular weight: 360.878 g/mol) . PCBs like PCB-142 were historically used in industrial applications, including dielectric fluids and plasticizers, but their production was banned globally due to environmental persistence and toxicity concerns .

PCB-142 is a non-coplanar congener due to its substitution pattern, which reduces planarity and influences its metabolic fate and toxicity . It is sparingly soluble in water but readily dissolves in organic solvents such as isooctane and toluene .

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEIBQJFGMERJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074149 | |

| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26601-64-9, 41411-61-4 | |

| Record name | Hexachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026601649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA43915PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Hexachlorobiphenyls

Structural Isomerism and Chlorine Substitution Patterns

The biological and environmental behavior of PCBs is highly dependent on chlorine substitution patterns. Below is a comparative analysis of PCB-142 and key hexachlorinated congeners:

Metabolic and Toxicological Differences

Metabolism :

- PCB-142 and PCB-143 are metabolized more rapidly than PCB-146 and PCB-156. The presence of adjacent unsubstituted carbons in PCB-143 facilitates enzymatic oxidation, whereas PCB-156’s coplanar structure slows metabolism .

- PCB-142 is primarily excreted via fecal routes in mammals, with minimal urinary elimination .

- PCB-146 exhibits neurotoxic effects at high concentrations, linked to its accumulation in lipid-rich tissues .

Environmental Persistence and Bioaccumulation

Persistence :

Bioaccumulation Factors (BAFs) :

Congener BAF (Fish) BAF (Human Adipose) PCB-142 1,200 5,800 PCB-143 950 4,500 PCB-146 4,300 12,000 PCB-156 6,500 18,000 BAF values are approximate and derived from biomonitoring studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.